Gadoterate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

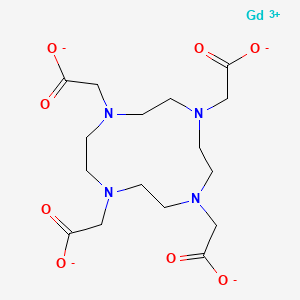

Gadoterate, commonly known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is used in the form of its meglumine salt, this compound meglumine, and is known for its high stability and safety profile .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of gadoterate involves the complexation of gadolinium ions with DOTA. The process typically includes the following steps:

Preparation of DOTA: DOTA is synthesized through a multi-step process involving the cyclization of linear precursors.

Complexation: Gadolinium oxide is reacted with DOTA in an aqueous solution, forming the gadolinium-DOTA complex.

Formation of Meglumine Salt: The gadolinium-DOTA complex is then reacted with meglumine to form this compound meglumine

Industrial Production Methods

Industrial production of this compound meglumine involves large-scale synthesis using similar steps but optimized for efficiency and purity. The process includes stringent quality control measures to ensure the safety and efficacy of the final product .

化学反応の分析

Types of Reactions

Gadoterate primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Reagents: Gadolinium oxide, DOTA, meglumine.

Conditions: Aqueous solution, controlled pH, and temperature.

Major Products

The major product of these reactions is this compound meglumine, a stable and highly soluble compound used in MRI contrast imaging .

科学的研究の応用

Safety and Efficacy Studies

Several large-scale studies have confirmed the safety and efficacy of gadoterate meglumine in various patient populations:

- SECURE Study : An observational study involving over 35,000 patients demonstrated that this compound meglumine has an excellent safety profile, with only 0.12% of patients experiencing adverse events. The study also focused on the incidence of nephrogenic systemic fibrosis (NSF) among patients with renal impairment, finding no significant cases reported .

- Efficacy Assessment : In a study assessing the efficacy of this compound meglumine, it was rated as effective or very effective in 99.53% of cases across a total of 3,426 patients. The presence of kidney disorders was linked to a higher likelihood of inefficacy .

Pediatric Applications

This compound meglumine has been evaluated for its pharmacokinetics and safety in pediatric populations. A phase IV study focused on children under two years old confirmed its efficacy and safety when administered at a dose of 0.1 mmol/kg . This highlights its versatility and adaptability for various age groups.

Case Study 1: Brain Tumor Imaging

A case study conducted by Lawrence N. Tanenbaum highlighted the use of this compound meglumine for imaging primary brain tumors. The study emphasized that this compound meglumine provided excellent visualization and characterization of lesions, aiding in diagnosis and treatment planning .

Case Study 2: Renal Impairment

In another observational study focusing on patients with renal impairment, follow-up assessments were conducted to monitor any adverse effects related to this compound meglumine administration. The results indicated that while some patients experienced mild reactions, there were no significant long-term effects or cases of NSF reported .

Table 1: Summary of Key Studies on this compound Meglumine

| Study Name | Sample Size | Key Findings | Adverse Events (%) | NSF Incidence |

|---|---|---|---|---|

| SECURE Study | 35,499 | Excellent safety profile; well-tolerated | 0.12 | None |

| Efficacy Assessment | 3,426 | Efficacy rated as effective in 99.53% | Minimal | Not reported |

| Pediatric Study | Varies | Safe for use in children under 2 years | None reported | Not applicable |

作用機序

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. This property allows for the detailed visualization of internal structures and abnormalities .

類似化合物との比較

Gadoterate is compared with other gadolinium-based contrast agents such as:

- Gadopentetic acid

- Gadobenic acid

- Gadoxetic acid

- Gadoteridol

- Gadobutrol

Uniqueness

This compound is unique due to its high stability, which reduces the risk of gadolinium release and associated toxicity. Its macrocyclic structure provides greater thermodynamic and kinetic stability compared to linear gadolinium-based contrast agents .

特性

分子式 |

C16H24GdN4O8- |

|---|---|

分子量 |

557.6 g/mol |

IUPAC名 |

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4 |

InChIキー |

GFSTXYOTEVLASN-UHFFFAOYSA-J |

正規SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

同義語 |

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)- gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate gadolinium DOTA gadoterate gadoterate sodium Gd-DOTA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。